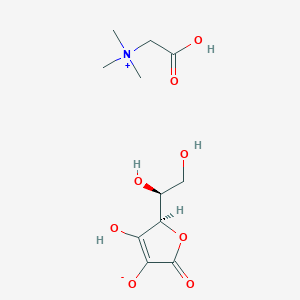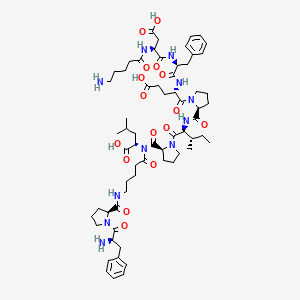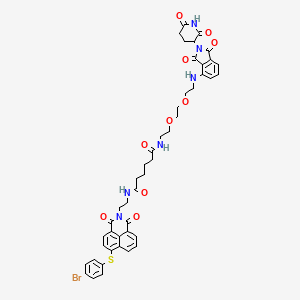
Betaine L-ascorbate
Overview
Description
Betaine L-ascorbate is a compound formed by the combination of betaine and L-ascorbic acid (vitamin C). Betaine, also known as trimethylglycine, is a naturally occurring compound found in various plants and animals. L-ascorbic acid is a potent antioxidant widely recognized for its role in collagen synthesis, immune function, and as a cofactor for various enzymatic reactions. The combination of these two compounds results in a synergistic effect, enhancing the stability and bioavailability of L-ascorbic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine L-ascorbate can be synthesized through a simple mixing process where betaine and L-ascorbic acid are combined in specific molar ratios. The mixture is then subjected to grinding using a mortar and pestle, with the addition of a few drops of methanol to facilitate the reaction . This process results in the formation of a deep eutectic solvent (DES), which enhances the solubility and stability of L-ascorbic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced techniques such as hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for the extraction and determination of betaine from natural sources . The extracted betaine is then combined with L-ascorbic acid under controlled conditions to produce the final compound.
Chemical Reactions Analysis
Types of Reactions: Betaine L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the lactone moiety in L-ascorbic acid makes it susceptible to oxidation, forming dehydroascorbic acid . Additionally, the compound can participate in acid/base hydrolysis reactions due to the presence of the ene-diol system in L-ascorbic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include electron carriers, tetrazolium salts, and various polyols such as glycerin and propylene glycol . The reactions are typically carried out under acidic or neutral pH conditions to maintain the stability of L-ascorbic acid .
Major Products Formed: The major products formed from the reactions of this compound include dehydroascorbic acid and various formazan compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Betaine L-ascorbate has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a deep eutectic solvent to enhance the solubility and stability of L-ascorbic acid in various formulations . It is also used in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its antioxidant properties and its role in cellular redox homeostasis . It is also used in cell culture models to improve the physiological state of cells and enhance their stress resistance .
Medicine: In medicine, this compound is used in topical formulations for its anti-aging, photoprotective, and anti-pigmentary effects on the skin . It is also studied for its potential therapeutic applications in treating conditions related to oxidative stress and inflammation .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products, dietary supplements, and pharmaceuticals. Its enhanced stability and bioavailability make it a valuable ingredient in various commercial products .
Mechanism of Action
Betaine L-ascorbate exerts its effects through multiple mechanisms:
Antioxidant Activity: L-ascorbic acid acts as a reducing agent, donating electrons to neutralize reactive oxygen species and prevent oxidative damage . Betaine, on the other hand, functions as a methyl group donor, participating in the normal metabolic cycle of methionine and regulating cellular hydration .
Molecular Targets and Pathways: The molecular targets of this compound include various enzymes involved in redox reactions, such as dioxygenases and oxidoreductases . The compound also influences pathways related to collagen synthesis, immune function, and cellular stress responses .
Comparison with Similar Compounds
Betaine L-ascorbate can be compared with other similar compounds, such as:
Ascorbyl Glucoside: Ascorbyl glucoside is a stable derivative of L-ascorbic acid that is commonly used in skincare products for its antioxidant properties. Unlike this compound, ascorbyl glucoside is more stable in aqueous solutions but may have lower bioavailability .
Sodium Ascorbyl Phosphate: Sodium ascorbyl phosphate is another derivative of L-ascorbic acid that is used in cosmetic formulations. It is known for its stability and ability to penetrate the skin, but it may not provide the same synergistic effects as this compound .
Ascorbyl Palmitate: Ascorbyl palmitate is a fat-soluble form of L-ascorbic acid that is used in both dietary supplements and skincare products. It offers good stability and bioavailability but may not be as effective in aqueous formulations compared to this compound .
Properties
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.C5H11NO2/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5(7)8/h2,5,7-10H,1H2;4H2,1-3H3/t2-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOHZQDQDLTSZ-RXSVEWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18312-58-8 | |
| Record name | L-Ascorbic acid, ion(1-), 1-carboxy-N,N,N-trimethylmethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaine L-ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaine L-ascorbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE L-ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7DLK74S5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)





![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)
